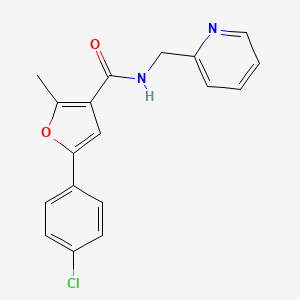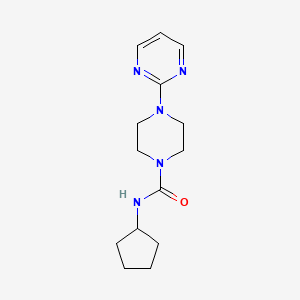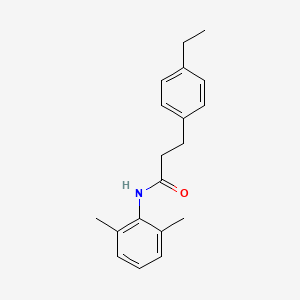![molecular formula C22H16N4O3S3 B4659323 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4659323.png)
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide
描述
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide, commonly known as TPCA-1, is a synthetic compound that has been extensively studied for its potential in treating various diseases. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key pathway involved in inflammation and cancer.
作用机制
TPCA-1 inhibits the NF-κB pathway by binding to the catalytic subunit of the inhibitor of κB kinase (IKK) complex, which is responsible for activating NF-κB. By inhibiting this complex, TPCA-1 prevents the activation of NF-κB and downstream signaling pathways that lead to inflammation and cancer.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TPCA-1 inhibits the proliferation of cancer cells and induces apoptosis. TPCA-1 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In vivo studies have shown that TPCA-1 can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
One advantage of using TPCA-1 in lab experiments is its specificity for the NF-κB pathway. TPCA-1 has been shown to specifically inhibit the IKK complex, which is responsible for activating NF-κB. This specificity allows for more precise targeting of the NF-κB pathway compared to other inhibitors that may also target other pathways. One limitation of using TPCA-1 in lab experiments is its potential toxicity. TPCA-1 has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for research on TPCA-1. One direction is to further investigate its potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential in combination with other therapies for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and delivery method for TPCA-1 in various disease models. Overall, TPCA-1 has shown promising results in preclinical studies and warrants further investigation for its potential in treating various diseases.
科学研究应用
TPCA-1 has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. TPCA-1 has been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Inhibition of this pathway can lead to decreased inflammation and tumor growth. TPCA-1 has also been shown to have potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S3/c27-22(26-17-5-1-3-7-19(17)31-20-8-4-2-6-18(20)26)24-15-9-11-16(12-10-15)32(28,29)25-21-23-13-14-30-21/h1-14H,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUCRPRIVOTQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4-(5-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4659248.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4659256.png)

![4-chloro-N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4659266.png)

![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B4659278.png)

![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659290.png)
![N-[4-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4659293.png)

![N-(2,4-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4659304.png)

![N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4659327.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4659335.png)